Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate is a complex organic compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyano groups. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong bases and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-2-pyrrolidinecarboxylate
- Ethyl (2S)-1,4-anhydro-3-deoxypentitol-2-carboxylate
Uniqueness
Ethyl (2S)-1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate is unique due to its specific piperidine ring structure and the presence of both benzyl and cyano groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
270257-42-6 |
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Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3 |
InChI Key |
SIEAIBCTUHYJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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